

Establishing Cutoff Levels for Endogenous 19-Norandrostenedione Metabolites: A Comparative Guide

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Compound of Interest

Compound Name: 19-Norandrostenedione

Cat. No.: B190405

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The detection of synthetic anabolic androgenic steroids is a cornerstone of anti-doping programs. **19-norandrostenedione**, an anabolic agent, is prohibited at all times by the World Anti-Doping Agency (WADA).[1][2][3][4] Its administration is primarily detected through the analysis of its main urinary metabolite, 19-norandrosterone (19-NA).[5][6] A significant challenge in the regulation of **19-norandrostenedione** is that its primary metabolite, 19-NA, can be naturally produced by the human body in small amounts.[5][7] This necessitates the establishment of a urinary threshold concentration, or cutoff level, to differentiate between endogenous production and exogenous administration.

This guide provides a comparative overview of the established cutoff levels, the analytical methodologies used for detection, and the experimental data supporting these thresholds, intended for researchers, scientists, and professionals in drug development and anti-doping.

Comparative Analysis of WADA Reporting Levels for 19-Norandrosterone (19-NA)

The World Anti-Doping Agency has established specific thresholds and decision limits for the reporting of 19-NA in athlete urine samples. An Adverse Analytical Finding (AAF) is reported if the concentration of 19-NA exceeds these established limits.[5] However, the interpretation of results is not based on a single value but involves a tiered approach, often requiring further confirmatory analysis.

Parameter	Concentration Level (ng/mL)	Required Action / Interpretation	Reference
Minimum Required Performance Level (MRPL)	2	Laboratories must be able to detect 19-NA at this concentration.	[8][9]
Adverse Analytical Finding (AAF) Threshold	> 2	A concentration above this level constitutes an AAF, triggering sanctions.	[5][6][10]
Confirmation Requirement by GC/C/IRMS	> 2.5 and ≤ 15	When the estimated concentration falls in this range, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) analysis is mandatory to determine the origin of the steroid (endogenous vs. exogenous), except in cases of pregnancy or the use of norethisterone.	
AAF without GC/C/IRMS	> 15	For concentrations exceeding this level, the finding is reported as an AAF without the need for GC/C/IRMS analysis to determine its origin.	[8]

Experimental Data on Urinary 19-NA Concentrations

The establishment of cutoff levels is informed by extensive research on baseline endogenous concentrations and the impact of ingesting small quantities of **19-norandrostenedione** precursors, which can occur through contaminated dietary supplements.[\[11\]](#)[\[12\]](#)

Study Population / Condition	Mean 19-NA Concentration (ng/mL)	Peak / Range (ng/mL)	Key Findings	Reference
Baseline (General Population)	0.19 ± 0.14	Not specified	Baseline levels are significantly below the WADA threshold.	[12]
Baseline (Trained Male Athletes)	0.048 ± 0.050	Undetectable to 0.250	Exhaustive exercise did not significantly increase urinary 19-NA levels.	[13]
Post-Ingestion (1.0 µg of 19-norandrostenedione)	0.68 ± 0.36	Not specified	No subjects exceeded the 2 ng/mL WADA threshold.	[11] [12]
Post-Ingestion (2.5 µg of 19-norandrostenedione)	1.56 ± 0.86	Not specified	20% of subjects' urinary 19-NA concentrations exceeded the 2 ng/mL threshold.	[11] [12]
Post-Ingestion (5.0 µg of 19-norandrostenedione)	3.89 ± 3.11	Not specified	75% of subjects' urinary 19-NA concentrations exceeded the 2 ng/mL threshold.	[11] [12]

Comparison of Analytical Methods

The detection and confirmation of 19-NA involve a two-step process utilizing different mass spectrometry techniques.

Analytical Method	Principle	Role in Testing	Advantages	Limitations
Gas Chromatography-Mass Spectrometry (GC-MS)	Separates compounds based on their chemical properties and identifies them based on their mass-to-charge ratio.	Initial Screening & Quantification: Used for the initial detection and quantification of 19-NA in urine samples. [11] [13]	High sensitivity and specificity for known compounds; well-established methodology.	Cannot differentiate between endogenous and exogenous sources of the same steroid.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS)	Measures the ratio of carbon-13 (^{13}C) to carbon-12 (^{12}C) isotopes in a compound.	Confirmatory Analysis: Used to determine the origin of the detected 19-NA. Synthetic steroids have a different $^{13}\text{C}/^{12}\text{C}$ ratio compared to endogenous steroids. [14] [15]	Provides definitive evidence of exogenous administration by analyzing isotopic signatures.	More complex, expensive, and time-consuming than GC-MS; requires specialized equipment and expertise.

Experimental Protocols

The following protocols are summarized from WADA Technical Documents and relevant research papers, representing the standard approach for analyzing urine samples for **19-norandrostenedione** metabolites.

Sample Preparation and Hydrolysis

- Objective: To deconjugate the metabolites (which are primarily excreted as glucuronides) to their free form for analysis.

- Procedure:
 - An aliquot of the urine sample is taken.
 - A deuterated internal standard (e.g., d4-19-NA-glucuronide) is added to the sample for accurate quantification.[\[16\]](#)
 - The sample is subjected to enzymatic hydrolysis, typically using β -glucuronidase from *E. coli*.[\[17\]](#)
 - The hydrolyzed sample undergoes liquid-liquid or solid-phase extraction to isolate and purify the steroids.
 - The extracted steroids are derivatized (e.g., silylation) to improve their volatility and chromatographic properties for GC-MS analysis.

Initial Testing Procedure (GC-MS Screening)

- Objective: To detect the presence of 19-NA and estimate its concentration.
- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Procedure:
 - The prepared sample extract is injected into the GC-MS system.
 - The concentration of 19-NA is estimated by comparing the response of the analyte to the internal standard against a calibration curve.
 - WADA requires the initial test to be capable of detecting 19-NA at levels greater than 1 ng/mL. The procedure should include negative and positive quality control samples to ensure accuracy.[\[16\]](#)

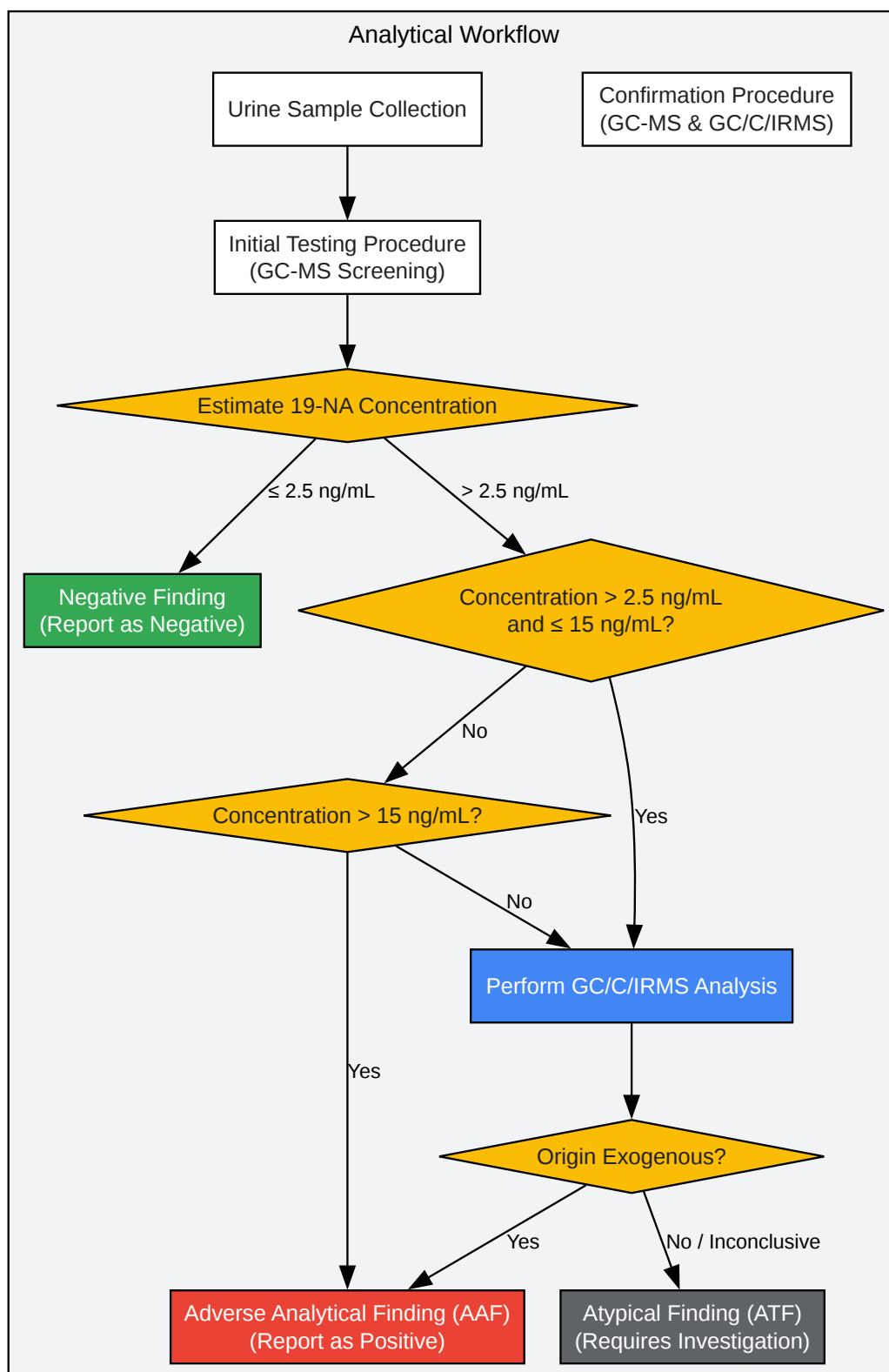
Confirmation Procedure (GC-MS Quantification and GC/C/IRMS)

- Objective: To confirm the identity and concentration of 19-NA and, if necessary, determine its origin.

- GC-MS Confirmation:
 - If the initial screen is positive, the identity of the 19-NA peak is confirmed according to WADA's minimum criteria for chromatographic-mass spectrometric confirmation.
 - Accurate quantification is performed, often in triplicate, especially for concentrations between the Decision Limit and 15 ng/mL.[\[16\]](#)
- GC/C/IRMS Confirmation:
 - This analysis is mandatory if the confirmed 19-NA concentration is between 2.5 and 15 ng/mL.
 - The prepared sample extract is analyzed by GC/C/IRMS.
 - The $\delta^{13}\text{C}$ value of the 19-NA is measured and compared to the $\delta^{13}\text{C}$ value of an Endogenous Reference Compound (ERC).
 - A significant difference in the isotopic ratio between 19-NA and the ERC indicates an exogenous origin, confirming an Adverse Analytical Finding.[\[17\]](#)

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the analysis of 19-norandrosterone (19-NA) in anti-doping tests.



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Caption: Workflow for 19-NA Analysis and Reporting.

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